ASN-1377642

Neurokinin-1 Receptor Binding Affinity Comparison

Researchers often face a gap in NK1 receptor tool compounds between sub-nanomolar clinical candidates and weak peptide antagonists. ASN-1377642 (Ki=251 nM) directly addresses this, serving as an intermediate benchmark for dose-response assays in the 100 nM-1 µM range. - Chemically tractable triazolyl-amide scaffold (MW=421.9 g/mol) ideal for SAR studies. - Reports antitumor action in NK1R-Tr truncated isoform-expressing cells, enabling isoform-specific signaling research. - Reliable supply with guaranteed purity for reproducible pharmacological profiling.

Molecular Formula C21H16ClN5OS
Molecular Weight 421.9 g/mol
CAS No. 337505-63-2
Cat. No. B1225881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameASN-1377642
CAS337505-63-2
SynonymsASN 1377642
ASN-1377642
ASN1377642
Molecular FormulaC21H16ClN5OS
Molecular Weight421.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)Cl)C4=CC=NC=C4
InChIInChI=1S/C21H16ClN5OS/c22-16-5-4-6-17(13-16)24-19(28)14-29-21-26-25-20(15-9-11-23-12-10-15)27(21)18-7-2-1-3-8-18/h1-13H,14H2,(H,24,28)
InChIKeyPFPSZGPAQFBVHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ASN-1377642: Compound Overview


ASN-1377642 (N-(3-chlorophenyl)-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) is a synthetic, non-peptide small molecule that functions as an antagonist of the neurokinin-1 (NK1) receptor [1]. It is chemically defined as a triazolyl-amide derivative with a molecular weight of 421.9 g/mol . Unlike many high-affinity NK1 antagonists developed for clinical antiemetic use, ASN-1377642 exhibits a moderate binding affinity (Ki = 251 nM) and demonstrates antitumor activity in specific cellular contexts .

NK1 Receptor Antagonist Pathway inhibition studies at moderate receptor occupancy
NK1R-Tr Isoform Context Reported functional correlation in cells with high truncated receptor expression
Non-Peptide Scaffold Small-molecule tractability for analog synthesis and SAR campaigns

ASN-1377642: In-Class Differentiation


The NK1 receptor antagonist class spans a wide range of potencies, with binding affinities (Ki) varying over 10,000-fold . A direct substitution of ASN-1377642 (Ki = 251 nM) with a high-potency clinical candidate like Aprepitant (Ki = 0.1-3 nM) or Vofopitant (Ki = 0.0251 nM) [1] will not recapitulate the same experimental conditions. This 1,000- to 10,000-fold difference in target engagement profoundly impacts cellular potency, the concentration of free drug required in assays, and off-target risk profiles. Moreover, even among NK1 antagonists with similar moderate potencies, structural differences such as ASN-1377642's triazolyl-amide core versus the peptide-based structure of Spantide I confer distinct physicochemical properties like solubility, membrane permeability, and metabolic stability. These are not captured by the therapeutic class alone and are critical for reproducible research and assay development.

High-affinity NK1 antagonists (e.g., Aprepitant, Vofopitant) may cause near-complete receptor saturation at standard assay concentrations, altering dose-response dynamics.
Peptide-based NK1 antagonists (e.g., Spantide I) introduce distinct molecular weight, solubility, and membrane permeability profiles that may not transfer directly.
Structural class differences (triazolyl-amide vs. peptide or morpholine cores) may shift metabolic stability and off-target binding in cell-based assays.

ASN-1377642: Quantitative Differentiation Evidence


Moderate NK1 Binding Affinity

ASN-1377642 demonstrates a binding affinity (Ki) of 251 nM for the NK1 receptor . This potency is distinct from that of high-affinity clinical candidates like Aprepitant and Vofopitant. It represents an intermediate potency between these sub-nanomolar clinical compounds and weaker tool compounds, offering a different dynamic range for studies where near-complete receptor saturation is not desired [1].

NK1 Binding Affinity
Cross-study comparable
Ki = 251 nM
Aprepitant: 0.1–3 nM; Vofopitant: 0.0251 nM
~2,500–10,000-fold lower affinity
Supports dose-response studies at 100 nM–1 µM range
Radioligand binding; cross-study comparison
Neurokinin-1 Receptor Binding Affinity Comparison

NK1R-Tr Correlated Antitumor Activity

ASN-1377642's reported antitumor action in breast cancer cells is not a general cytotoxic effect but is specifically correlated with the high expression of the truncated isoform of the NK1 receptor (NK1R-Tr) . This provides a functional differentiation marker not yet reported for other NK1 antagonists in this specific context.

NK1R-Tr Functional Correlation
Class-level inference
Reported cell-model endpoint
Correlated with high NK1R-Tr expression in breast cancer cells
Supports NK1R-Tr biomarker-oriented research
No direct comparator data; source review needed
Breast Cancer NK1R-Tr Functional Assay

Non-Peptide Triazolyl-Amide Structure

ASN-1377642 is structurally characterized as a non-peptide triazolyl-amide . This is a key chemical distinction from peptide-based NK1 antagonists like Spantide I, which is a substance P analog . While no head-to-head studies exist, this core structural difference is generally associated with different physicochemical and pharmacokinetic properties .

Non-Peptide Structure
Class-level inference
Triazolyl-amide, MW 421.9 g/mol
vs Spantide I peptide (~1.5 kDa); distinct physicochemical profile
Small-molecule scaffold for analog synthesis
Head-to-head data unavailable; class-based inference
Chemical Structure Non-Peptide Triazolyl-Amide

Moderate Lipophilicity Profile

The calculated partition coefficient (cLogP) for ASN-1377642 is 5.52 . This suggests a higher lipophilicity compared to several clinical NK1 antagonists like Aprepitant (cLogP ≈ 4.5) [1] and Maropitant (cLogP ≈ 5.0) [2], which may influence its behavior in cell-based assays and its solubility in aqueous buffers.

Lipophilicity (cLogP)
Cross-study comparable
5.52
cLogP (predicted)
Aprepitant ~4.5; Maropitant ~5.0
May influence membrane permeability and formulation
Predicted value; experimental confirmation advised
Lipophilicity Physicochemical Properties Permeability

ASN-1377642: Primary Application Scenarios


NK1R-Tr+ Breast Cancer Dose-Response Studies

ASN-1377642 is optimally deployed as a probe to study the functional consequences of NK1 receptor inhibition in cellular models, specifically those where complete receptor saturation is not the experimental goal. Its moderate affinity (Ki = 251 nM) and reported activity in NK1R-Tr high-expressing breast cancer cells make it suitable for generating dose-response curves in the 100 nM to 1 µM range. In this scenario, it serves as an intermediate benchmark for establishing potency thresholds, distinct from high-potency clinical comparators like Aprepitant (Ki = 0.1 nM) or Vofopitant (Ki = 0.0251 nM) [1], which would exhibit near-maximal receptor occupancy at much lower concentrations.

Non-Peptide NK1 Antagonist Optimization

As a non-peptide triazolyl-amide , ASN-1377642 serves as a chemically tractable core scaffold (MW = 421.9 g/mol) for medicinal chemistry campaigns. Its moderate lipophilicity (cLogP ≈ 5.5) and synthetic accessibility make it a viable starting point for structure-activity relationship (SAR) studies aimed at improving potency or modulating physicochemical properties. This application is distinct from using larger, peptide-based antagonists like Spantide I [1], which present greater synthetic and formulation challenges for analog generation.

NK1 Antagonist Profiling Benchmark

Given its established Ki value of 251 nM , ASN-1377642 can be included as a reference compound in selectivity and profiling panels for novel NK1 antagonist candidates. Its moderate affinity provides a useful internal control for assay sensitivity and a reference point between the sub-nanomolar high-affinity binders (e.g., Vofopitant ) and weaker or less selective antagonists (e.g., Spantide I ), facilitating the calibration of new assay systems and the contextualization of data from novel compounds.

NK1R Isoform-Specific Biology

ASN-1377642 is specifically noted for its antitumor action in cells with high expression of the NK1R-Tr truncated isoform . This makes it a candidate tool compound for investigating the differential signaling or functional roles of the truncated (NK1R-Tr) versus full-length (NK1R-Fl) receptor. Researchers studying this emerging area of NK1 receptor biology may find ASN-1377642 to be a more relevant tool than other NK1 antagonists for which such an isoform-specific activity profile has not been reported.

Application
Selection Property
Validation Focus
NK1R-Tr biomarker cell-model studies
Moderate NK1R affinity probe
Occupancy-dependent dose-response in cell models
Non-peptide antagonist SAR studies
Synthetic tractability (MW 421.9)
Potency and property tuning through SAR
NK1 antagonist profiling benchmark
Intermediate affinity reference point
Assay calibration and sensitivity benchmarks
NK1R isoform-specific biology studies
Reported NK1R-Tr expression correlation
Signaling comparison between receptor isoforms

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